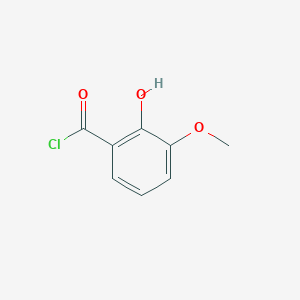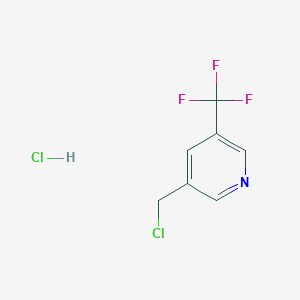
3-(Chloromethyl)-5-(trifluoromethyl)pyridine hydrochloride
説明
“3-(Chloromethyl)pyridine hydrochloride” is a chemical compound. It’s a yellow powder or yellow-tan solid with an irritating odor . It’s also hygroscopic and water-soluble .
Synthesis Analysis
The synthesis of such compounds often involves radical trifluoromethylation . This process plays an increasingly important role in pharmaceuticals, agrochemicals, and materials .Molecular Structure Analysis
The molecular formula for “3-(Chloromethyl)pyridine hydrochloride” is C6H6ClN·HCl . Its molecular weight is 164.03 .Chemical Reactions Analysis
“3-(Chloromethyl)pyridine hydrochloride” is incompatible with strong oxidizing agents and strong bases .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a melting point of 137-143 °C .科学的研究の応用
Catalysis and Synthesis Applications
- Hybrid Catalysts for Pyranopyrimidine Synthesis : The pyranopyrimidine core, facilitated by 3-(Chloromethyl)-5-(trifluoromethyl)pyridine hydrochloride, is crucial for the pharmaceutical industry due to its synthetic versatility and bioavailability. This compound is employed in developing substituted pyranopyrimidines using diverse catalysts, including organocatalysts, metal catalysts, and green solvents, showcasing its pivotal role in medicinal chemistry and drug development (Parmar, Vala, & Patel, 2023).
Medicinal Chemistry and Biological Applications
- Design of p38α MAP Kinase Inhibitors : 3-(Chloromethyl)-5-(trifluoromethyl)pyridine hydrochloride contributes to the pharmacophore design of kinase inhibitors, demonstrating its utility in creating potent therapeutic agents against chronic inflammatory conditions (Scior, Domeyer, Cuanalo-Contreras, & Laufer, 2011).
Chemosensing and Optical Applications
- Pyrimidine-Based Optical Sensors : This compound aids in synthesizing pyrimidine derivatives that function as optical sensors. Due to its ability to form both coordination and hydrogen bonds, it's utilized in crafting exquisite sensing materials with significant biological and medicinal applications (Jindal & Kaur, 2021).
Agrochemical Applications
- Pyridine-Based Agrochemicals Discovery : Leveraging 3-(Chloromethyl)-5-(trifluoromethyl)pyridine hydrochloride in agrochemicals discovery through Intermediate Derivatization Methods showcases its role in enhancing the efficiency of novel agrochemical compounds development, reflecting its importance in addressing modern agricultural challenges (Guan, Liu, Sun, Xie, & Wang, 2016).
Environmental and Degradation Studies
- Microbial Degradation of Chlorpyrifos : Studies on the microbial degradation of pesticides like chlorpyrifos, where 3-(Chloromethyl)-5-(trifluoromethyl)pyridine hydrochloride may play a role as an intermediate or byproduct, emphasize the necessity of understanding and enhancing biodegradation processes to mitigate environmental pollution (Bose, Kumar, & Vo, 2021).
Safety and Hazards
作用機序
Target of Action
Compounds with a trifluoromethyl group play an increasingly important role in pharmaceuticals, agrochemicals, and materials .
Mode of Action
It is known that the trifluoromethyl group can participate in trifluoromethylation of carbon-centered radical intermediates .
Biochemical Pathways
The trifluoromethyl group is known to be involved in the trifluoromethylation of carbon-centered radical intermediates .
Pharmacokinetics
It is known that the compound is a solid at room temperature, slightly soluble in water, and has a predicted boiling point of 1553° C at 760 mmHg .
Result of Action
It is known that the compound is used as a reagent for structure-based design of novel hcv ns5b thumb pocket 2 allosteric inhibitors with quinazolinone chemotype .
Action Environment
It is known that the compound is stable at room temperature .
特性
IUPAC Name |
3-(chloromethyl)-5-(trifluoromethyl)pyridine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClF3N.ClH/c8-2-5-1-6(4-12-3-5)7(9,10)11;/h1,3-4H,2H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQDSZQDCXIUSBD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1C(F)(F)F)CCl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Cl2F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1803590-66-0 | |
| Record name | 3-(chloromethyl)-5-(trifluoromethyl)pyridine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







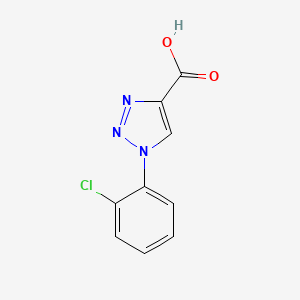

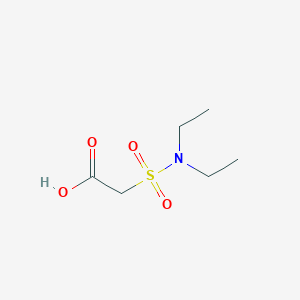
![3-[2-(Difluoromethoxy)phenyl]but-2-enoic acid](/img/structure/B1462254.png)
![2-[(2-Nitro-3-pyridinyl)oxy]acetic acid](/img/structure/B1462255.png)
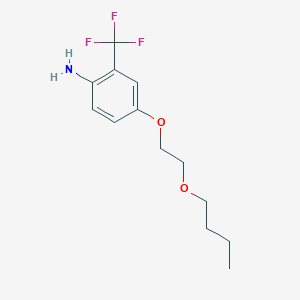
![1-[(5-Chlorothiophen-2-yl)methyl]piperidin-4-amine](/img/structure/B1462258.png)


